molecular formula C21H30Cl2N2O4 B2904758 1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185334-59-1

1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2904758
CAS RN: 1185334-59-1
M. Wt: 445.38
InChI Key: IBPQNVADMRTUJP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H30Cl2N2O4 and its molecular weight is 445.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound and its derivatives have been synthesized using various techniques. For instance, Wang Xiao-shan (2011) synthesized a related compound using ferulic acid acetylation and piperazine reactions, achieving a yield over 56.9% (Wang Xiao-shan, 2011).
  • Structural Characterization : NMR studies have been conducted for structural analysis. Bing-Yi Qin et al. (2005) provided complete NMR assignments for a similar compound, utilizing techniques like DEPT, H-H COSY, HMQC, and HMBC (Bing‐Yi Qin et al., 2005).

Pharmacological Studies

  • Adrenoceptor Affinity : H. Marona et al. (2011) evaluated the affinity of 1,4-substituted piperazine derivatives (including compounds similar to the one ) towards alpha-adrenoceptors. They discovered compounds with significant antagonistic activity and alpha-adrenoceptor affinity (H. Marona et al., 2011).
  • Antidepressant and Antianxiety Properties : J. Kumar et al. (2017) synthesized novel piperazine derivatives and evaluated their antidepressant and antianxiety activities, indicating significant potential in these areas (J. Kumar et al., 2017).

Biochemical Applications

  • Hsp90 Inhibitors : Jianmin Jia et al. (2014) identified and optimized novel Hsp90 inhibitors containing a 1-phenylpiperazine scaffold, demonstrating improved activity at both target-based and cell-based levels (Jianmin Jia et al., 2014).
  • Antimicrobial Activities : H. Bektaş et al. (2007) synthesized and screened novel 1,2,4-triazole derivatives, including compounds related to the one , for antimicrobial activities, finding some with good or moderate effectiveness (H. Bektaş et al., 2007).

properties

IUPAC Name

1-(2-methoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4.2ClH/c1-25-19-8-4-3-7-18(19)23-13-11-22(12-14-23)15-17(24)16-27-21-10-6-5-9-20(21)26-2;;/h3-10,17,24H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPQNVADMRTUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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